3-(2-Cyclohexylsulfanylethylsulfanyl)-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine
Overview
Description
3-(2-Cyclohexylsulfanylethylsulfanyl)-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine is a complex heterocyclic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemistry, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Cyclohexylsulfanylethylsulfanyl)-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with thiourea under acidic conditions to form the triazole ring .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(2-Cyclohexylsulfanylethylsulfanyl)-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The triazole ring can be reduced to form dihydro derivatives using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Alkyl halides or sulfonyl chlorides are often used in nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted triazole compounds .
Scientific Research Applications
3-(2-Cyclohexylsulfanylethylsulfanyl)-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-(2-Cyclohexylsulfanylethylsulfanyl)-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine involves its interaction with various molecular targets:
Comparison with Similar Compounds
Similar Compounds
Fluconazole: A well-known antifungal agent containing a triazole ring.
Voriconazole: Another antifungal agent with a similar triazole structure.
Anastrozole: An anticancer agent that also contains a triazole ring.
Uniqueness
3-(2-Cyclohexylsulfanylethylsulfanyl)-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine is unique due to its dual sulfur-containing side chains, which enhance its biological activity and provide additional sites for chemical modification .
Properties
IUPAC Name |
3-(2-cyclohexylsulfanylethylsulfanyl)-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N6S2/c12-16-8-13-17-10(16)14-15-11(17)19-7-6-18-9-4-2-1-3-5-9/h8-9H,1-7,12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDQVXKUFYRLMGN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)SCCSC2=NN=C3N2N=CN3N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N6S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.